molecular formula C18H18N2O3S3 B3309475 N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 941973-89-3

N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B3309475
CAS No.: 941973-89-3
M. Wt: 406.5 g/mol
InChI Key: URJALDIKAZMRIL-UHFFFAOYSA-N
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Description

N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that features a thiazole ring, a thiophene ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the condensation of a thioamide with a haloketone under acidic conditions.

    Attachment of the Dimethoxyphenyl Group: This step involves the reaction of the thiazole intermediate with 3,5-dimethoxybenzyl chloride in the presence of a base.

    Formation of the Thiophene Ring: The final step involves the cyclization of the intermediate with thiophene-2-carboxylic acid under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the specific substitution but often involve the use of strong bases or acids.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiazole and thiophene rings can interact with enzymes and receptors, potentially inhibiting their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-[4-[(3,5-dimethoxyphenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S3/c1-22-14-6-12(7-15(8-14)23-2)9-24-10-13-11-26-18(19-13)20-17(21)16-4-3-5-25-16/h3-8,11H,9-10H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJALDIKAZMRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSCC2=CSC(=N2)NC(=O)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
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N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
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N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
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N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
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N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Reactant of Route 6
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N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

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